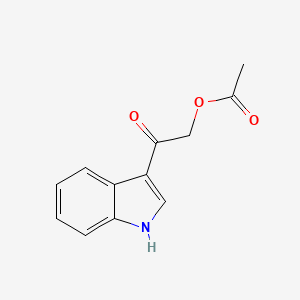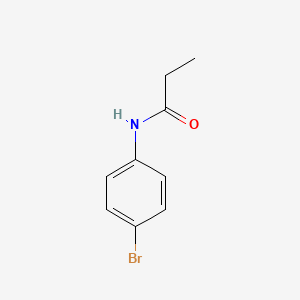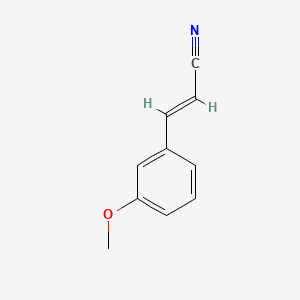
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
Übersicht
Beschreibung
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C6H8N4O3 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide and its derivatives have been explored for their potential as tuberculostatics. Research by Bijev (2006) synthesized carbohydrazides and hydrazones of pyrrole derivatives, showing varying degrees of inhibitory activity against Mycobacterium tuberculosis. This study indicates the potential of these compounds in the development of new treatments for tuberculosis, although a simple relationship between the activity of a hydrazone and its parent carbohydrazide was not evident (Bijev, 2006).
Photoluminescence in Metal Complexes
Research into the photoluminescence properties of metal complexes using derivatives of this compound has been conducted. Jing-lin, Bin, and Bin-sheng (2011) synthesized various metal complexes with this ligand, demonstrating enhanced fluorescence and potential applications in light-emitting materials. This work highlights the utility of these compounds in designing supramolecular structures with specific photophysical properties (Wang Jing-lin, L. Bin, & Yang Bin-sheng, 2011).
Synthesis of Nitro and Amino N-Heterocycles
Takagi et al. (1987) explored the synthesis of nitro and amino N-heterocycles, including those derived from this compound. This research provides insights into the chemical transformations and potential applications of these compounds in various fields, such as pharmaceuticals and material science (Takagi, Masaaki Tanaka, Y. Murakami, K. Ogura, K. Ishii, H. Morita, & T. Aotsuka, 1987).
Antibacterial and Antifungal Activity
Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, displaying potent antibacterial activity and moderate antifungal effects against Candida albicans. These findings suggest the potential of this compound derivatives in developing new antibacterial and antifungal agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Aamal A. Al-Mutairi, & El-Emam, 2020).
Catalysis and Synthesis
Xie et al. (2010) discovered that pyrrole-2-carbohydrazides, including those related to this compound, can be effective ligands for copper-catalyzed amination of aryl halides with amines in pure water. This research suggests potential applications in green chemistry and organic synthesis, highlighting the versatility of these compounds in catalytic processes (Xie, Jianwei, Zhu, Xinhai, Huang, Manna, Meng, Fei, Chen, Weiwei, & Y. Wan, 2010).
Electrochromic Devices
In the field of materials science, Variş et al. (2006) synthesized a soluble conducting polymer from derivatives of this compound, showing potential for use in electrochromic devices. This research demonstrates the applicability of these compounds in the development of new materials for electronic applications (Variş, Serhat, M. Ak, Tanyeli, C., Akhmedov, I., & Toppare, L., 2006).
Glucose Sensors
Schalkhammer et al. (1991) explored the use of substituted pyrrole polymers, including those derived from this compound, in constructing highly selective and stable glucose sensors. This study underscores the potential of these compounds in the development of biosensors and medical diagnostics (Schalkhammer, T., Mann-Buxbaum, E., Pittner, F., & Urban, G., 1991).
Eigenschaften
IUPAC Name |
1-methyl-4-nitropyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-3-4(10(12)13)2-5(9)6(11)8-7/h2-3H,7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOVLHJXVUBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429279 | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28494-50-0 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28494-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)



![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)
![1-Azabicyclo[3.3.1]nonane](/img/structure/B3350462.png)



![5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350494.png)
![2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine](/img/structure/B3350510.png)

![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)
